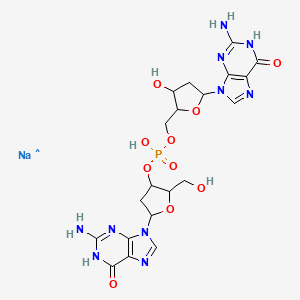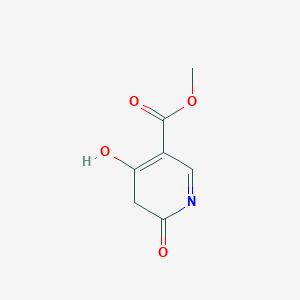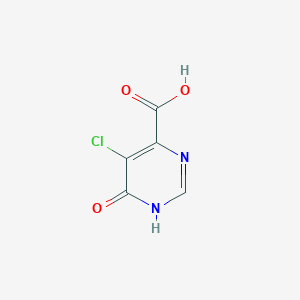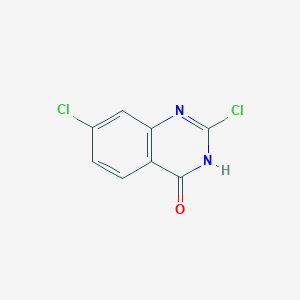
2,7-二氯喹唑啉-4(3H)-酮
描述
2,7-Dichloroquinazolin-4(3H)-one is a chemical compound . It is a type of quinazoline derivative .
Synthesis Analysis
A number of pre-designed C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine were synthesized for the first time using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS . A key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine (7) was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields .Molecular Structure Analysis
The molecular formula of 2,7-Dichloroquinazolin-4(3H)-one is C8H3Cl2FN2O and its molecular weight is 233.03 .Relevant Papers One relevant paper is "Synthesis, Characterization and Antibacterial Activity of Some Novel C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives" . This paper discusses the synthesis of a number of pre-designed C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine for the first time using Palladium catalyzed suzuki reactions in microwave with a ligand X-PHOS . A key intermediate 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine (7) was synthesized and treated with 20 different boronic acids to give 20 derivatives in good to excellent yields . All these compounds were tested for their antibacterial properties against four strains of bacterial microorganisms including two gram-positive and two gram-negative species .
科学研究应用
1. 疟疾治疗
与2,7-二氯喹唑啉-4(3H)-酮密切相关的2-氨基喹唑啉-4(3H)-酮已被确认为疟原虫消化液泡体质蛋白酶的新型抑制剂。这些化合物对恶性疟原虫表现出有希望的活性,暗示了未来作为抗疟疾药物的潜力(Rasina et al., 2016)。
2. 抗癌活性
新型2,3-二氢喹唑啉-4(1H)-酮表现出中等至良好的抗癌活性。这些化合物在国家癌症研究所进行了抗癌性能评估,展示了它们在癌症治疗中的潜力(Kamble et al., 2017)。
3. 高效合成方法
已开发了钯催化的串联反应用于合成2-杂喹唑啉-4(3H)-酮,包括2,7-二氯喹唑啉-4(3H)-酮,提供了一个高效且实用的方法,以较高产率生产这些化合物(Zeng & Alper, 2010)。
4. 绿色化学方法
利用离子液体或离子液体-水无需额外催化剂的环保合成2,3-二氢喹唑啉-4(1H)-酮,与2,7-二氯喹唑啉-4(3H)-酮相关,已取得成功。这种方法强调了可持续和环保的化学过程(Chen et al., 2007)。
5. 抗炎和抗菌活性
一些新型2-甲基喹唑啉-4(3H)-酮衍生物展示出有希望的抗炎和抗菌活性,表明在治疗各种感染和炎症症状中的潜在用途(Keche & Kamble, 2014)。
6. 冠状病毒治疗
2-氨基喹唑啉-4(3H)-酮衍生物已展示出对SARS-CoV-2和MERS-CoV的抑制作用,显示了作为这些冠状病毒治疗药物的潜力(Lee et al., 2021)。
属性
IUPAC Name |
2,7-dichloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEGBAASRUTYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545845 | |
| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20197-96-0 | |
| Record name | 2,7-Dichloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dichloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)
![Tripotassium;disodium;5-amino-3-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497135.png)
![2-Naphthalenol, 1-[(2-hydroxy-3,5-dinitrophenyl)azo]-](/img/structure/B1497140.png)
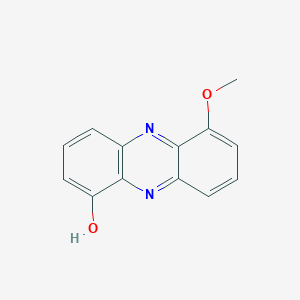

![Azanium;bis[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1497145.png)

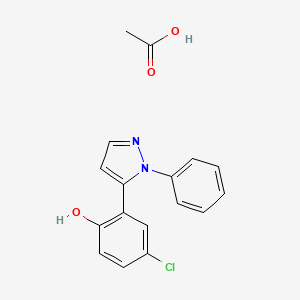
![Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1497152.png)
![2-Methyl-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497154.png)
![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)
